Ambient‑Temperature Pot‑Life Extension vs. Free‑Base DMP‑30
Free tertiary amines such as DMP‑30 exhibit a pot life of only 40 minutes at 25 °C when used as the sole curing agent in a standard bisphenol‑A epoxy (epoxy equivalent 185–195 g mol⁻¹) [1]. Tertiary‑amine salts, including the formate salt Einecs 286‑127‑4, qualitatively extend the pot life to several hours and are described as permitting “extremely long pot lives” and prolonged ambient‑temperature storage without significant viscosity increase [2][3]. The latency mechanism relies on de‑electron‑density of the amine nitrogen, which suppresses nucleophilic attack at room temperature while permitting rapid deblocking and cure above 60 °C .
| Evidence Dimension | Pot life at 25 °C (single‑part epoxy system) |
|---|---|
| Target Compound Data | Several hours to days (qualitative class‑level observation for tertiary‑amine carboxylate salts) [2][3] |
| Comparator Or Baseline | Free DMP‑30: 40 min (quantitative, 10 phr in bisphenol‑A epoxy) [1] |
| Quantified Difference | > 2‑fold extension (class‑level inference; precise factor not reported for the formate salt) [2][3] |
| Conditions | 25 °C, bisphenol‑A epoxy resin (epoxy equivalent ~185–195 g mol⁻¹), neat accelerator |
Why This Matters
Longer pot life enables one‑part epoxy formulations and large‑scale industrial processing that are impossible with the free amine.
- [1] Baidu Zhidao. Curing time of DMP‑30 in epoxy resin. 2017. https://zhidao.baidu.com/question/1884935260561824948 View Source
- [2] US Patent 4,499,246. Epoxy resins containing as a latent catalyst/accelerator halogenobisphenates of tertiary amines. 1985. https://patents.justia.com/patent/4499246 View Source
- [3] Epoxy resins containing as a latent catalyst/accelerator halogenobisphenates of tertiary amines. 1985. Describes “extremely long pot lives” for tertiary‑amine salts relative to free amines. https://patents.justia.com/patent/4499246 View Source
